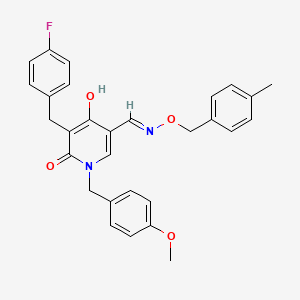
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime is a useful research compound. Its molecular formula is C29H27FN2O4 and its molecular weight is 486.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime is a synthetic derivative belonging to the class of pyridinecarbaldehydes. Its complex structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C29H27FN2O4
- Molecular Weight : 486.53 g/mol
- CAS Number : 477846-01-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of oximes and modifications to the pyridine ring. The presence of fluorine and methoxy groups is expected to influence the compound's biological activity by enhancing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarbaldehydes exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, certain pyridine derivatives have been found to upregulate pro-apoptotic factors such as caspase 3 in human pancreatic cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications at the aromatic rings can enhance cytotoxicity against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-FU | L1210 | 10^-5 | Metabolic interference |
| Pyridine Derivative | Patu8988 | 0.212 | Caspase activation |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effects on monoamine oxidase (MAO) and cholinesterases (ChE). Inhibitors of these enzymes are crucial for managing neurodegenerative diseases. For instance, related structures have shown selective inhibition towards MAO-B with IC50 values indicating strong potency .
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyridine derivatives, including those similar to our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Study : In vitro tests on SGC7901 gastric cancer cells revealed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry.
- Enzyme Inhibition : A comparative analysis of enzyme inhibition showed that certain analogs exhibited higher selectivity towards MAO-B than traditional inhibitors, suggesting a promising avenue for further research.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-[(E)-(4-methylphenyl)methoxyiminomethyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O4/c1-20-3-5-23(6-4-20)19-36-31-16-24-18-32(17-22-9-13-26(35-2)14-10-22)29(34)27(28(24)33)15-21-7-11-25(30)12-8-21/h3-14,16,18,33H,15,17,19H2,1-2H3/b31-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVPEPFYJCFRR-WCMJOSRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














